
3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride
Vue d'ensemble
Description
“3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride” is a compound that belongs to the class of thiazolidine derivatives . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .
Molecular Structure Analysis
The molecular structure of “3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride” consists of a five-membered heterocycle system having the formula C8H14N2O2S containing one nitrogen and one sulfur atom . The InChI code for this compound is 1S/C8H14N2O2S.ClH/c9-4-2-1-3-5-10-7(11)6-13-8(10)12;/h1-6,9H2;1H .Physical And Chemical Properties Analysis
The molecular weight of “3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride” is 238.74 . Other specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Antimicrobial Activity
Thiazolidin-2,4-dione derivatives, including “3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride”, have been evaluated for their antimicrobial potential . The antimicrobial evaluation outcomes suggested that the molecules possessed moderate to promising activity against selected species of microbial strains .
Antioxidant Activity
These compounds have also been evaluated for their antioxidant potential . In antioxidant evaluation studies, the analogue H5 with IC 50 = 14.85 μg/mL was found to be the most active molecule . The antioxidant action is exhibited by scavenging reactive oxygen species (ROS) .
Anticancer Activity
The anticancer potential of the selected molecules was assessed against DU-145 cancer cell lines using MTT assay . The results of anticancer evaluation revealed that all the screened derivatives possess mild anticancer potential .
Hypoglycemic Activity
Thiazolidin-2,4-dione (TZD) analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation .
In-Silico ADME Studies
The drug-likeness of these compounds was also evaluated by studying in-silico ADME parameters of the synthesized analogues . The in-silico ADME studies revealed that all the compounds were found to be drug-like .
Matrix-Assisted Laser Desorption/Ionization (MALDI)
Thiazolidin-2,4-dione derivatives can be used as matrices suitable for the analyses of low molecular-weight compounds using positive-ion mode matrix-assisted laser desorption/ionization .
Propriétés
IUPAC Name |
3-(5-aminopentyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S.ClH/c9-4-2-1-3-5-10-7(11)6-13-8(10)12;/h1-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIFSCUNIFKPFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



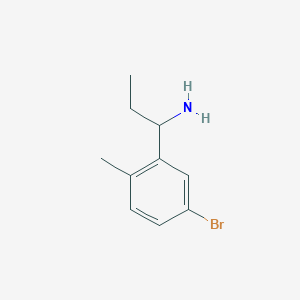


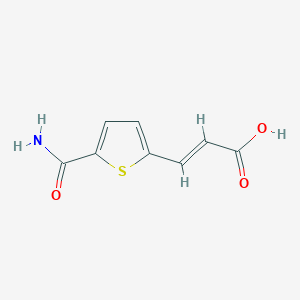
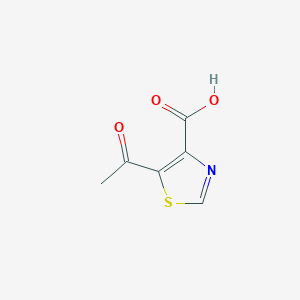
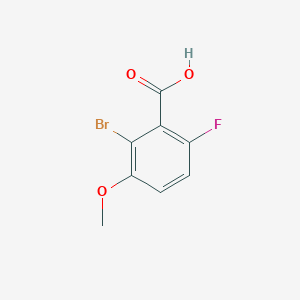
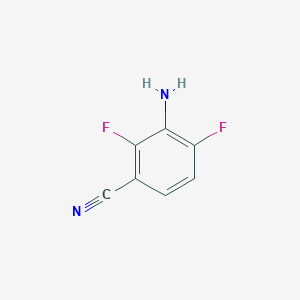
![2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1381963.png)

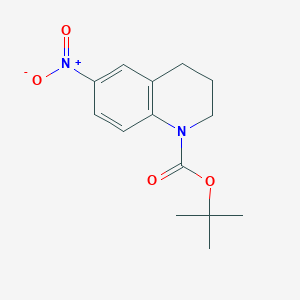
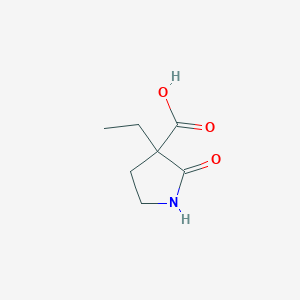

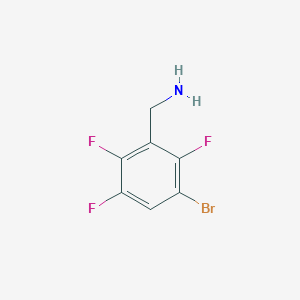
![1-Aza-spiro[5.5]undecan-4-ol](/img/structure/B1381975.png)